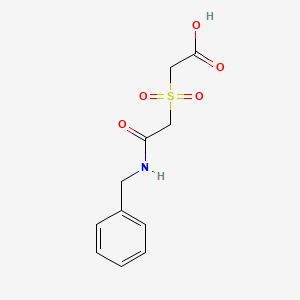

2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid is an organic compound that features a sulfonyl group attached to an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid typically involves the reaction of benzylamine with a suitable sulfonyl chloride, followed by the introduction of an acetic acid group. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Step 1: Benzylamine reacts with a sulfonyl chloride in the presence of a base to form the sulfonamide intermediate.

Step 2: The intermediate is then reacted with a suitable acetic acid derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The benzylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amine derivatives.

Applications De Recherche Scientifique

2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid, also known by its chemical formula C₁₁H₁₃N₁O₅S, is a sulfonamide compound featuring a sulfonyl group attached to an acetic acid moiety . The compound includes a benzylamino group, enhancing its biological activity and potential therapeutic applications, and possesses an amino acid-like backbone, contributing to its unique properties in medicinal chemistry.

Scientific Research Applications

This compound has applications spanning chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in organic synthesis for creating more complex molecules.

- It is significant for modifying the compound to improve its pharmacological properties.

Biology

- It is investigated as a biochemical probe due to its ability to interact with various biological targets.

- Research indicates that it exhibits notable biological activity, particularly in the context of diabetes treatment.

- It has been shown to protect pancreatic β-cells from endoplasmic reticulum stress-induced apoptosis, making it a candidate for further development as a therapeutic agent against diabetes-related complications.

- The compound's ability to enhance cell survival under stress conditions is attributed to its structural properties, which facilitate interaction with cellular pathways involved in stress response.

- Interaction studies have revealed that this compound interacts with various cellular pathways involved in stress responses.

- Specifically, it modulates pathways related to apoptosis and cell survival, indicating its potential role as a protective agent in cellular environments subjected to stressors such as high glucose levels or oxidative stress.

Medicine

- It is explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

- Its primary applications lie in medicinal chemistry, particularly in developing treatments for metabolic disorders such as diabetes.

- Its protective effects on pancreatic β-cells suggest potential use in formulations aimed at preventing or treating insulin resistance and related complications.

Industry

- It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Analogs

When comparing this compound with similar compounds, several noteworthy analogs emerge:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-(Benzylamino)-2-oxoethyl)benzamide | C₁₃H₁₅N₂O₂ | Exhibits improved potency against ER stress. |

| 4-Methoxyaniline derivative | C₁₁H₁₃N₁O₆S | Enhanced solubility and biological activity. |

| Sulfanilamide | C₆H₈N₂O₂S | Classic sulfonamide with broad antibacterial activity. |

Mécanisme D'action

The mechanism of action of 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzylamino group can also interact with various receptors, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfonamides: Compounds with a similar sulfonyl group attached to an amine.

Sulfonylureas: Compounds with a sulfonyl group attached to a urea moiety.

Sulfonylcarbamates: Compounds with a sulfonyl group attached to a carbamate moiety.

Uniqueness

2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid is unique due to the presence of both a benzylamino group and an acetic acid moiety, which allows for a wide range of chemical modifications and interactions. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Activité Biologique

2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid, a sulfonamide compound with the chemical formula C₁₁H₁₃N₁O₅S, has garnered attention for its notable biological activities, particularly in the context of diabetes treatment. This compound features a benzylamino group that enhances its pharmacological properties, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. This protective effect suggests a mechanism where the compound modulates cellular pathways involved in stress responses, particularly under conditions of high glucose levels or oxidative stress .

Biochemical Pathways:

- Apoptosis Modulation: The compound interacts with pathways related to apoptosis and cell survival, enhancing cell viability under stress conditions.

- Cellular Interactions: It is believed to influence various biochemical pathways due to its reactive moieties, allowing it to participate in significant cellular processes.

Research Findings

Recent studies have highlighted the compound's potential in diabetes-related therapeutic applications. For instance, it has been shown to significantly protect pancreatic β-cells from ER stress, which is critical in diabetes pathogenesis .

Key Findings:

- Potency: A related analog, N-(2-(Benzylamino)-2-oxoethyl)benzamide (WO5m), exhibited β-cell protective activity with an EC50 value of 0.1 ± 0.01 μM, indicating high potency against ER stress .

- Water Solubility: The structural modifications in this class of compounds enhance their solubility, which is crucial for drug development and bioavailability .

Comparative Analysis

A comparative analysis with similar compounds reveals unique features and potential advantages of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-(Benzylamino)-2-oxoethyl)benzamide | C₁₃H₁₅N₂O₂ | Improved potency against ER stress |

| 4-Methoxyaniline derivative | C₁₁H₁₃N₁O₆S | Enhanced solubility and biological activity |

| Sulfanilamide | C₆H₈N₂O₂S | Classic sulfonamide with broad antibacterial activity |

The distinctive feature of this compound lies in its specific protective effects on pancreatic β-cells and its potential for further modifications aimed at enhancing therapeutic efficacy.

Case Studies

Several case studies have examined the efficacy of this compound in preclinical models:

-

Diabetes Model Studies:

- In vitro studies demonstrated that treatment with this compound significantly reduced apoptosis in β-cells exposed to high glucose levels.

- Animal models showed improved insulin sensitivity and reduced markers of inflammation when treated with this compound.

- Toxicity Assessments:

Propriétés

IUPAC Name |

2-[2-(benzylamino)-2-oxoethyl]sulfonylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c13-10(7-18(16,17)8-11(14)15)12-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJVWLMMDHRXNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.